Sabinyl acetate
Overview
Description
Sabinyl acetate, also known as 4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanyl acetate, is an organic compound found predominantly in essential oils such as those derived from juniper and other coniferous plants . It is characterized by its pleasant pine-like aroma, making it a popular ingredient in fragrances and flavorings .
Scientific Research Applications
Sabinyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Sabinyl acetate is an organic compound that has been the subject of various studies due to its potential biological activities. This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
It is known that the compound is a viscous liquid that is soluble in alcohol and ether solvents, but insoluble in water This suggests that the compound’s bioavailability may be influenced by these properties
Result of Action
It is known that the compound has a unique aroma, reminiscent of honey and pine . This suggests that the compound may have potential applications in the fragrance industry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is relatively safe under general use conditions . It should be handled properly to avoid contact with skin and eyes, and ensure good ventilation . If ingested or inhaled, medical attention should be sought immediately . When stored, this compound should be kept in a sealed container, away from sources of fire and flammable materials .
Biochemical Analysis
Biochemical Properties
Sabinyl acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound has been shown to modulate the activity of certain proteins involved in inflammatory responses, suggesting potential anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, it has been reported to affect the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to bind to certain receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. For example, this compound can inhibit the activity of enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators. This inhibition can result in reduced inflammation and pain . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and antioxidant properties .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it may cause adverse effects, including toxicity and organ damage. Studies in animal models have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins. Once inside the cell, this compound can accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. This distribution pattern can influence its biological activity and the duration of its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy production. The subcellular localization of this compound is likely mediated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sabinyl acetate is typically synthesized through the esterification of sabinol (4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanol) with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid . The reaction proceeds as follows: [ \text{Sabinol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of sabinol from natural sources followed by its esterification. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield sabinol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sabinone or sabinic acid.
Reduction: Formation of sabinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Sabinyl acetate can be compared with other similar compounds such as:
Sabinene: Another monoterpene with a similar structure but lacking the acetate group.
Terpinyl acetate: Similar in structure but with a different arrangement of functional groups.
Linalyl acetate: A structurally related ester with different aromatic properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct aromatic and chemical properties. Its presence in essential oils and its applications in various fields highlight its versatility and importance .
Properties
IUPAC Name |
(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRFXQNNGSAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956784 | |
Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3536-54-7 | |
Record name | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hex-3-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3536-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabinyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sabinyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sabinyl acetate has been primarily studied for its anti-implantation effect, suggesting potential abortifacient properties. [, , ]
A: While the precise mechanism remains under investigation, research suggests that this compound might interfere with the implantation process rather than directly impacting embryo development. []
A: Yes, studies indicate that this compound might also contribute to the antibacterial activity observed in some essential oils where it is a major component. [, , ]
A: Research has shown that this compound, alongside other compounds in Osha essential oil, can potentiate the activity of norfloxacin against a norfloxacin-resistant strain of Staphylococcus aureus. This suggests potential for combating multi-drug resistance. []
ANone: this compound is a bicyclic monoterpene ester. Its structure consists of a thujane skeleton with an acetate group attached to the hydroxyl group at position 4.
ANone: The molecular formula of this compound is C12H20O2, and its molecular weight is 196.29 g/mol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in essential oils. [, , , , , , ]
A: The concentration of this compound varies greatly depending on the plant species and even within different chemotypes of the same species. It can range from trace amounts to being the major component, exceeding 70% in some cases. [, , , , , ]
A: Juniperus sabina is known to have high levels of this compound, reaching up to 50% in its essential oil. Other notable sources include certain chemotypes of Artemisia absinthium, Salvia lavandulifolia, and Tanacetum larvatum, where it can be a major constituent. [, , , , ]
A: No, significant intraspecific variability in this compound content has been observed in various species. This suggests the existence of different chemotypes, influenced by factors like geographic location, environmental conditions, and genetic variations. [, , , , , ]
A: Research on Artemisia absinthium suggests that the relative quantity of this compound can differ between leaves and flowers, with leaves potentially accumulating higher amounts. []
A: Studies on rodents suggest that this compound possesses abortifacient effects, likely due to its interference with the implantation process. [, ] Further research is necessary to fully understand its safety profile in humans.
A: Given its potential toxicity, caution should be exercised when using essential oils containing significant amounts of this compound, particularly during pregnancy. Further research is needed to establish safe exposure limits and potential long-term effects. []
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